2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with various functional groups, including a furan-2-carbonyloxy moiety and a methoxyethyl group, which contribute to its unique chemical properties.
Scientific Research Applications
2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with acetic anhydride under acidic conditions.
Introduction of the Furan-2-carbonyloxy Group: The furan-2-carbonyloxy group can be introduced via esterification reactions using furan-2-carboxylic acid and suitable alcohols in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through nucleophilic substitution reactions using methoxyethyl halides and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like column chromatography and recrystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyethyl halides with bases like potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofurans.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The furan-2-carbonyloxy group and methoxyethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate
- 2-methoxyethyl (2E)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Compared to similar compounds, 2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-11-16(18(20)23-9-8-21-2)13-10-12(5-6-14(13)24-11)25-17(19)15-4-3-7-22-15/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUFJGOUTMSEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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